molecular formula C11H10F4O3 B14035477 Ethyl 2-fluoro-3-methoxy-4-(trifluoromethyl)benzoate

Ethyl 2-fluoro-3-methoxy-4-(trifluoromethyl)benzoate

Katalognummer: B14035477
Molekulargewicht: 266.19 g/mol
InChI-Schlüssel: OLKJZQQODFFERD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-fluoro-3-methoxy-4-(trifluoromethyl)benzoate is an organic compound with the molecular formula C11H10F4O3 It is a derivative of benzoic acid, featuring a trifluoromethyl group, a methoxy group, and a fluoro substituent on the aromatic ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-fluoro-3-methoxy-4-(trifluoromethyl)benzoate typically involves multiple steps. One common method includes the following steps:

    Starting Material: The synthesis begins with the preparation of 2-fluoro-3-methoxybenzoic acid.

    Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3).

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid (H2SO4) to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and catalysts is often considered to minimize the environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-fluoro-3-methoxy-4-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The fluoro substituent can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted derivatives like 2-azido-3-methoxy-4-(trifluoromethyl)benzoate.

    Oxidation: Formation of 2-fluoro-3-methoxy-4-(trifluoromethyl)benzaldehyde.

    Reduction: Formation of 2-fluoro-3-methoxy-4-(trifluoromethyl)benzyl alcohol.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-fluoro-3-methoxy-4-(trifluoromethyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers.

Wirkmechanismus

The mechanism of action of Ethyl 2-fluoro-3-methoxy-4-(trifluoromethyl)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. Additionally, the fluoro and methoxy groups can influence the compound’s binding affinity and selectivity for specific targets.

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-fluoro-3-methoxy-4-(trifluoromethyl)benzoate can be compared with other similar compounds, such as:

    Ethyl 2-fluoro-4-methoxy-3-(trifluoromethyl)benzoate: Differing in the position of the methoxy group, which can affect its chemical reactivity and biological activity.

    Ethyl 2-fluoro-3-methoxybenzoate: Lacking the trifluoromethyl group, which may result in different physicochemical properties and applications.

    Ethyl 4-(trifluoromethyl)benzoate:

This compound stands out due to the presence of both the trifluoromethyl and fluoro substituents, which impart unique properties that can be leveraged in various scientific and industrial applications.

Eigenschaften

Molekularformel

C11H10F4O3

Molekulargewicht

266.19 g/mol

IUPAC-Name

ethyl 2-fluoro-3-methoxy-4-(trifluoromethyl)benzoate

InChI

InChI=1S/C11H10F4O3/c1-3-18-10(16)6-4-5-7(11(13,14)15)9(17-2)8(6)12/h4-5H,3H2,1-2H3

InChI-Schlüssel

OLKJZQQODFFERD-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=C(C(=C(C=C1)C(F)(F)F)OC)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.